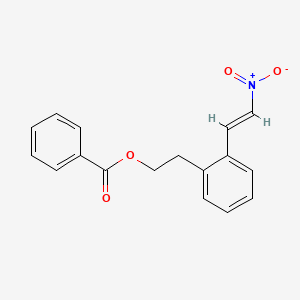
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is an organic compound with the molecular formula C17H15NO4 It is known for its unique structural features, which include a benzene ring, an ethanol group, a nitroethenyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate typically involves the reaction of benzeneethanol with 2-nitroethenyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced to the benzene ring.
Aplicaciones Científicas De Investigación
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanol: Lacks the nitroethenyl and benzoate groups, making it less reactive.
2-Nitroethenyl Benzoate: Does not contain the benzeneethanol moiety, affecting its overall reactivity and applications.
Benzyl Benzoate: Similar ester structure but lacks the nitroethenyl group.
Uniqueness
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is unique due to the presence of both the nitroethenyl and benzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds .
Propiedades
Número CAS |
139122-16-0 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
2-[2-(2-nitroethenyl)phenyl]ethyl benzoate |
InChI |
InChI=1S/C17H15NO4/c19-17(16-8-2-1-3-9-16)22-13-11-15-7-5-4-6-14(15)10-12-18(20)21/h1-10,12H,11,13H2 |
Clave InChI |
BBTWEYHOWDYJLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-] |
Sinónimos |
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















